molecular formula C9H22Cl2N2 B15313215 1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride CAS No. 2825012-46-0

1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride

Cat. No.: B15313215
CAS No.: 2825012-46-0
M. Wt: 229.19 g/mol
InChI Key: FVLVEZQKKFOJHS-UHFFFAOYSA-N
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Description

1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C9H20N2 It is a derivative of piperidine, a heterocyclic amine that is commonly used in the synthesis of pharmaceuticals and other organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride typically involves the reaction of 1-propylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-propylpiperidine, formaldehyde, hydrogen chloride.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, at a temperature range of 0-25°C.

    Procedure: The 1-propylpiperidine is first dissolved in the solvent, followed by the addition of formaldehyde. Hydrogen chloride gas is then bubbled through the solution to form the dihydrochloride salt of the product.

    Purification: The product is purified by recrystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The process is optimized for efficiency and yield, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the amine group.

Scientific Research Applications

1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Propylpiperidin-4-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:

    1-(1-Methylpiperidin-4-yl)methanamine: Similar structure but with a methyl group instead of a propyl group.

    1-(1-Ethylpiperidin-4-yl)methanamine: Similar structure but with an ethyl group instead of a propyl group.

    1-(1-Butylpiperidin-4-yl)methanamine: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

CAS No.

2825012-46-0

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.19 g/mol

IUPAC Name

(1-propylpiperidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H20N2.2ClH/c1-2-5-11-6-3-9(8-10)4-7-11;;/h9H,2-8,10H2,1H3;2*1H

InChI Key

FVLVEZQKKFOJHS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)CN.Cl.Cl

Origin of Product

United States

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